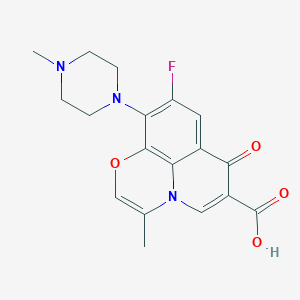

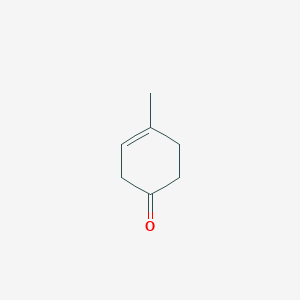

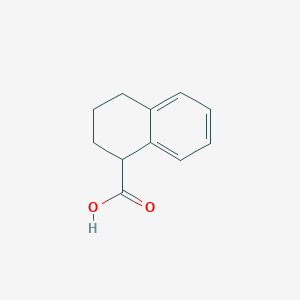

![molecular formula C11H11F2NO3 B030708 N-[2-(3,5-Difluorophényl)acétyl]-L-alanine CAS No. 208124-34-9](/img/structure/B30708.png)

N-[2-(3,5-Difluorophényl)acétyl]-L-alanine

Vue d'ensemble

Description

N-[(3,5-difluorophenyl)acetyl]alanine is a chemical compound with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol . It is a derivative of alanine, an amino acid, and contains a difluorophenyl group attached to the acetyl moiety. This compound is primarily used in scientific research and industrial applications.

Applications De Recherche Scientifique

N-[(3,5-difluorophenyl)acetyl]alanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

The primary target of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, also known as DAPT, is γ-secretase , an intramembrane protease . This enzyme plays a crucial role in the Notch signaling pathway , which is involved in cell-cell communication and regulates a broad spectrum of cell-fate determinations .

Mode of Action

DAPT acts as a γ-secretase inhibitor . It interacts with γ-secretase, reducing the production of Aβ40 and Aβ42 peptides in human primary neuronal cultures .

Biochemical Pathways

By inhibiting γ-secretase, DAPT affects the Notch signaling pathway . This pathway is essential for the normal development of many tissues and organs in the body. Inhibition of this pathway by DAPT can lead to the commitment of embryonic stem cells (ESCs) to neuronal differentiation .

Pharmacokinetics

It’s known that dapt is soluble in dmso , which suggests it could be well-absorbed and distributed in the body. More research would be needed to provide a detailed outline of its pharmacokinetic properties.

Result of Action

The inhibition of γ-secretase by DAPT leads to a reduction in Aβ40 and Aβ42 levels in various biological samples, including brain extract, cerebrospinal fluid, and plasma . Additionally, DAPT promotes the formation of cone photoreceptors in retinal organoids . It also causes ESCs to commit to neuronal differentiation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)acetyl]alanine typically involves the acylation of alanine with 3,5-difluorophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N-[(3,5-difluorophenyl)acetyl]alanine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-[(3,5-difluorophenyl)acetyl]alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted difluorophenyl derivatives.

Comparaison Avec Des Composés Similaires

N-[(3,5-difluorophenyl)acetyl]alanine can be compared with other similar compounds, such as:

N-[(3,5-dichlorophenyl)acetyl]alanine: Contains chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.

N-[(3,5-dimethylphenyl)acetyl]alanine: Contains methyl groups, resulting in altered steric and electronic effects.

N-[(3,5-dibromophenyl)acetyl]alanine:

The uniqueness of N-[(3,5-difluorophenyl)acetyl]alanine lies in its difluorophenyl group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Propriétés

IUPAC Name |

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFFVAZKIWXNQV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478263 | |

| Record name | N-[(3,5-difluorophenyl)acetyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208124-34-9 | |

| Record name | N-[(3,5-difluorophenyl)acetyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

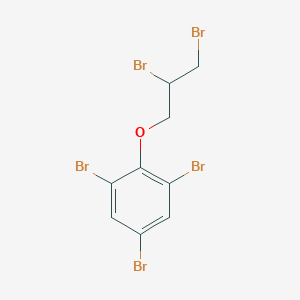

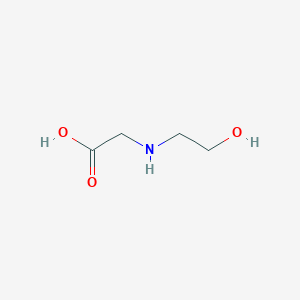

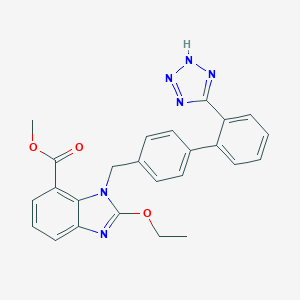

![(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B30665.png)